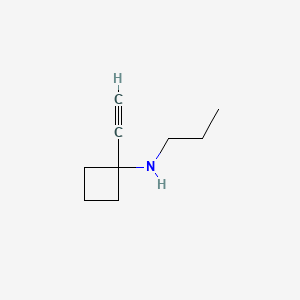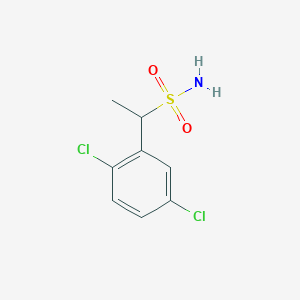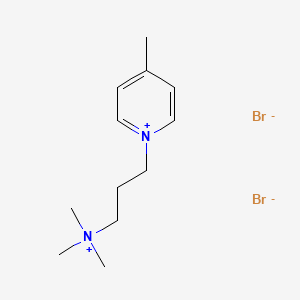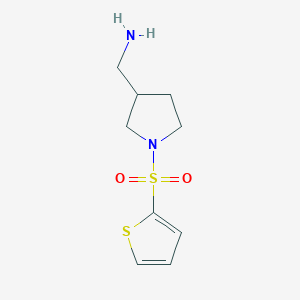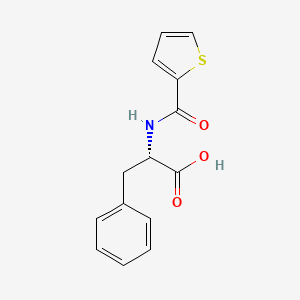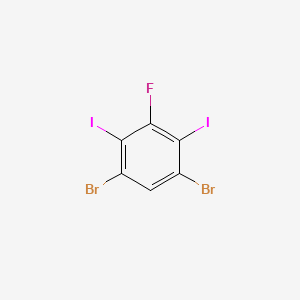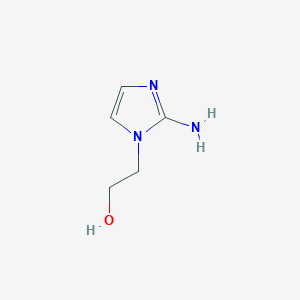
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that has garnered interest in various fields of scientific research. It is a derivative of histamine, a neurotransmitter and chemical messenger in the body. This compound is known for its unique structure, which includes an imidazole ring, making it a valuable molecule in the synthesis of various pharmaceuticals and other chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines under controlled conditions. One common method includes the reaction of 2-aminoimidazole with ethylene oxide, followed by purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in biological systems, particularly in relation to histamine receptors and neurotransmission.
Medicine: It has potential therapeutic applications, including as an antihistamine or in the treatment of certain neurological disorders.
Industry: The compound is used in the production of various chemical products, including dyes and polymers
Wirkmechanismus
The mechanism of action of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate neurotransmission and other physiological processes. The imidazole ring plays a crucial role in this interaction, allowing the compound to mimic or inhibit the action of histamine .
Vergleich Mit ähnlichen Verbindungen
Histamine: A naturally occurring compound with a similar structure, involved in immune responses and neurotransmission.
Imidazole: The parent compound of 2-(2-Amino-1h-imidazol-1-yl)ethan-1-ol, used in various chemical syntheses.
Metronidazole: An imidazole derivative with antimicrobial properties
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an amino group and an imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C5H9N3O |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
2-(2-aminoimidazol-1-yl)ethanol |
InChI |
InChI=1S/C5H9N3O/c6-5-7-1-2-8(5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) |
InChI-Schlüssel |
WFXCFWBSONANJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


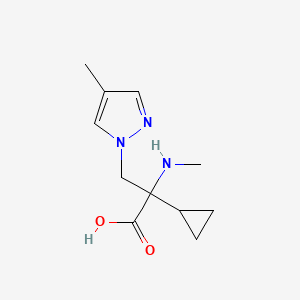
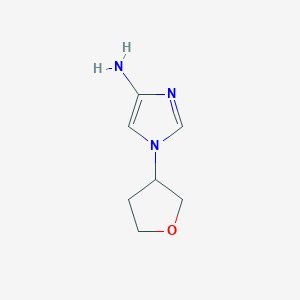
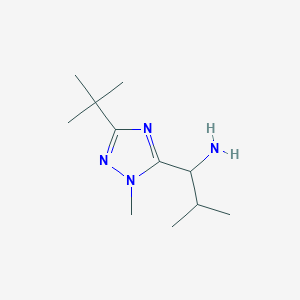
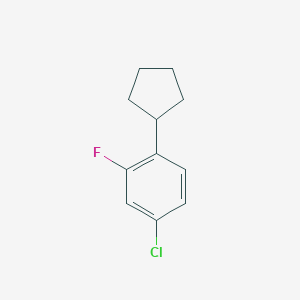
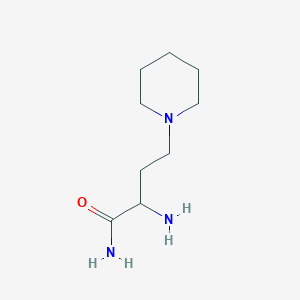
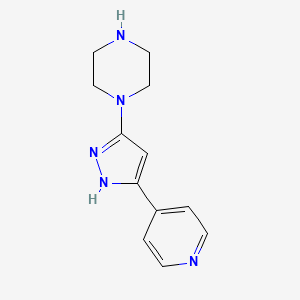
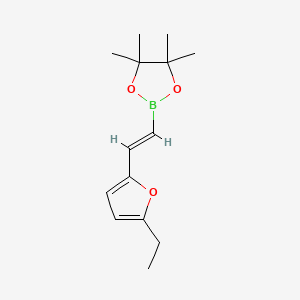
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
